4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex heterocyclic compound It features a pyrimidine core substituted with various functional groups, including a triazolopyridazine moiety and an octahydrocyclopenta[c]pyrrol group
Preparation Methods
The synthesis of 4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 1,2,4-Triazolo[3,4-b]pyridazines
- 1,2,4-Triazolo[4,3-a]pyrimidines These compounds share structural similarities but may differ in their biological activities and applications. 4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is unique due to its specific substitution pattern and the presence of the octahydrocyclopenta[c]pyrrol group, which may confer distinct properties and activities .
Properties
Molecular Formula |
C20H25N7O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C20H25N7O/c1-13-14(2)21-12-22-19(13)28-11-20-8-4-5-16(20)9-26(10-20)18-7-6-17-24-23-15(3)27(17)25-18/h6-7,12,16H,4-5,8-11H2,1-3H3 |
InChI Key |
RICTYMDCQNOPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NN5C(=NN=C5C=C4)C)C |
Origin of Product |
United States |
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